molecular formula C17H18N2O5 B13226348 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid

Katalognummer: B13226348
Molekulargewicht: 330.33 g/mol
InChI-Schlüssel: GOUJMERRZMAEAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid is a complex organic compound with a molecular formula of C₁₇H₁₈N₂O₅. This compound is characterized by the presence of a benzyloxycarbonyl group, a hydroxy group, and a 4-methylpyridin-3-yl group attached to a propanoic acid backbone. It is primarily used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid typically involves multiple steps, including protection, coupling, and deprotection reactions. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by coupling with a hydroxy-3-(4-methylpyridin-3-yl)propanoic acid derivative. The final step involves deprotection to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The 4-methylpyridin-3-yl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid is unique due to the presence of the 4-methylpyridin-3-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and research applications .

Eigenschaften

Molekularformel

C17H18N2O5

Molekulargewicht

330.33 g/mol

IUPAC-Name

3-hydroxy-3-(4-methylpyridin-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H18N2O5/c1-11-7-8-18-9-13(11)15(20)14(16(21)22)19-17(23)24-10-12-5-3-2-4-6-12/h2-9,14-15,20H,10H2,1H3,(H,19,23)(H,21,22)

InChI-Schlüssel

GOUJMERRZMAEAP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NC=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.